1-(Carboxymethyl)aziridine-2-carboxylic acid
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Overview
Description
1-(Carboxymethyl)aziridine-2-carboxylic acid is a unique compound featuring an aziridine ring, which is a three-membered heterocycle containing one nitrogen atom. This compound is of significant interest due to its high reactivity, which is attributed to the strain in the aziridine ring. The presence of carboxylic acid groups further enhances its chemical versatility, making it a valuable building block in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Carboxymethyl)aziridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, the reaction of an amino alcohol with a halide under basic conditions can lead to the formation of the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides or other precursors .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the conversion of amino alcohols to sulfate esters followed by base-induced elimination .
Chemical Reactions Analysis
Types of Reactions: 1-(Carboxymethyl)aziridine-2-carboxylic acid undergoes various chemical reactions, primarily driven by the reactivity of the aziridine ring. These reactions include:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of a wide range of products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: The aziridine ring can participate in substitution reactions, particularly when activated by electron-withdrawing groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids, protic acids
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products: The major products formed from these reactions include various amino acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
1-(Carboxymethyl)aziridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(carboxymethyl)aziridine-2-carboxylic acid primarily involves the high reactivity of the aziridine ring. The strain in the three-membered ring makes it highly susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. This reactivity is exploited in its use as an alkylating agent, where it can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in proteins . This property is particularly valuable in its role as an enzyme inhibitor and anticancer agent.
Comparison with Similar Compounds
1-(Carboxymethyl)aziridine-2-carboxylic acid can be compared with other aziridine derivatives and similar compounds:
Aziridine-2-carboxamide (Leakadine): This compound is known for its anticancer activity and low toxicity, making it a valuable therapeutic agent.
Aziridine-2-carboxylates: These compounds are precursors for the synthesis of α- and β-amino acid derivatives, which are important in pharmaceutical chemistry.
Aziridine Alkaloids: Natural aziridine-containing compounds that exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of the aziridine ring with the versatility of carboxylic acid groups, making it a highly valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H7NO4 |
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Molecular Weight |
145.11 g/mol |
IUPAC Name |
1-(carboxymethyl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-6-1-3(6)5(9)10/h3H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
NAMGALCMZMWRLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CC(=O)O)C(=O)O |
Origin of Product |
United States |
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